molecular formula C26H33NO2 B1684555 Fenretinide CAS No. 65646-68-6

Fenretinide

Cat. No.: B1684555
CAS No.: 65646-68-6
M. Wt: 391.5 g/mol
InChI Key: AKJHMTWEGVYYSE-FXILSDISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Fenretinide, a synthetic retinoid, is known to inhibit the growth of several human cancer cell lines. It acts through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . This compound has been found to target Caspase-9 and ERK 1/2, and it also affects the Wnt3a/β-Catenin pathway .

Mode of Action

This compound interacts with its targets to induce apoptosis, a form of programmed cell death. This is a strikingly different effect from that of vitamin A, which typically induces differentiation . This compound is also known to inhibit the mTORC1 and mTORC2 complexes and the related PI3K/AKT pathway, resulting in decreased cell proliferation .

Biochemical Pathways

This compound affects several biochemical pathways. It triggers the release of cytochrome c from the mitochondria, which forms an essential part of the vertebrate ‘apoptosome’, composed of cytochrome c, Apaf-1, and procaspase 9 . This apoptosome triggers the ATP-dependent activation of caspase 9, which then processes and activates other downstream caspases to orchestrate the biochemical execution of cells .

Pharmacokinetics

This compound’s pharmacokinetics support once-daily dosing . The peak concentrations of this compound roughly double at steady state . This compound pharmacokinetics were linear in the dose range 100–1,700 mg/m^2; less than dose-proportional increase in exposure was found at 4,000 mg/m^2 . Steady state concentrations of this compound and its active metabolite 4-oxo-fenretinide are maintained during the 24 h dosing interval in the dose range 300–4,000 mg/m^2 .

Result of Action

This compound induces apoptosis in both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines . It also causes ceramide, a wax-like substance, to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its highly lipophilic nature allows it to cross the blood-brain barrier, making it a good candidate to treat different neurological diseases . Furthermore, appropriate formulations, such as nanomicelles, are required to achieve adequate this compound bioavailability .

Biochemical Analysis

Biochemical Properties

Fenretinide interacts with various enzymes, proteins, and other biomolecules. It inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . This compound also downregulates the levels of long-chain ceramides and upregulates the levels of very long-chain ceramides .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis rather than through differentiation . This compound treatment may cause ceramide, a wax-like substance, to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits cell growth through the induction of apoptosis . This compound also suppresses the activities of both the mTORC1 and the mTORC2 complexes and the related PI3K/AKT pathway .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This compound’s ability to inhibit cell growth through the induction of apoptosis is a strikingly different effect from that of vitamin A . This compound also shows inhibitory effects on the release of pro-inflammatory cytokines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In vivo, this compound selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .

Transport and Distribution

This compound is transported and distributed within cells and tissues. In vivo, this compound selectively accumulates in breast tissue .

Subcellular Localization

The subcellular localization of this compound affects its activity or function. This compound’s ability to inhibit cell growth through the induction of apoptosis is a strikingly different effect from that of vitamin A . The intracellular location of Nur77, a protein that this compound induces, affects the sensitivity of the cells to this compound-induced apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fenretinide is synthesized through a multi-step process. The primary synthetic route involves the condensation of 4-hydroxyaniline with all-trans-retinoic acid. The reaction typically occurs in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Properties

IUPAC Name

(2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO2/c1-19(11-16-24-21(3)10-7-17-26(24,4)5)8-6-9-20(2)18-25(29)27-22-12-14-23(28)15-13-22/h6,8-9,11-16,18,28H,7,10,17H2,1-5H3,(H,27,29)/b9-6+,16-11+,19-8+,20-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJHMTWEGVYYSE-FXILSDISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2032005
Record name 4-Hydroxyphenyl retinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2032005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Fenretinide inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms.1In vivo, fenretinide selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis.1 An important feature of fenretinide is its ability to inhibit cell growth through the induction of apoptosis rather than through differentiation, an effect that is strikingly different from that of vitamin A.1 In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines.2 All of these properties render fenretinide an attractive candidate for breast cancer chemoprevention.
Record name Fenretinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05076
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

65646-68-6
Record name Fenretinide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65646-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenretinide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065646686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenretinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05076
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FENRETINIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760419
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxyphenyl retinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2032005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENRETINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/187EJ7QEXL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenretinide
Reactant of Route 2
Reactant of Route 2
Fenretinide
Reactant of Route 3
Fenretinide
Reactant of Route 4
Fenretinide
Reactant of Route 5
Reactant of Route 5
Fenretinide
Reactant of Route 6
Reactant of Route 6
Fenretinide
Customer
Q & A

Q1: How does fenretinide induce apoptosis in cancer cells?

A1: this compound induces apoptosis through multiple pathways, including:

  • Reactive Oxygen Species (ROS) Generation: this compound increases intracellular ROS levels, leading to oxidative stress and activation of apoptotic signaling pathways such as JNK and p38 MAPK. [, , ]
  • Mitochondrial Pathway: this compound triggers the release of cytochrome c from mitochondria, independent of mitochondrial permeability transition, activating downstream caspases. []
  • Death Receptor Upregulation: this compound upregulates the expression of death receptor 5 (DR5/TRAIL-R2) via induction of the transcription factor CHOP, sensitizing cells to TRAIL-induced apoptosis. [, ]

Q2: Does this compound interact with retinoic acid receptors (RARs)?

A2: While this compound exhibits some RAR agonist activity, particularly for RARβ/γ, its apoptotic effects are not solely dependent on RAR activation. RAR antagonists can block certain this compound effects, while others persist even in their presence. [, ]

Q3: What is the role of 12-lipoxygenase (12-LOX) in this compound-induced apoptosis?

A3: this compound increases 12-LOX activity, leading to the production of ROS and the induction of the stress-induced transcription factor GADD153, which contributes to apoptosis. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: Molecular Formula: C20H21NO2; Molecular Weight: 307.39 g/mol

Q5: Is there any available spectroscopic data for this compound?

A5: While the provided research papers don't detail specific spectroscopic data, such information can be found in chemical databases and publications focusing on this compound's chemical characterization.

A5: The provided research focuses on this compound's biological activity and does not delve into its material compatibility, stability under various conditions, or potential catalytic properties.

Q6: Have computational methods been used to study this compound?

A7: Yes, computational drug design and medicinal chemistry approaches have been employed to identify novel retinoid and non-retinoid mimetics of this compound with comparable in vitro activity against cancer cell lines. []

Q7: What structural modifications of this compound have been explored and how do they affect its activity?

A8: Research has focused on understanding the structure-activity relationship (SAR) of this compound to identify key molecular features responsible for its activity. While specific modifications are not detailed in the provided papers, these studies aim to design analogues with improved efficacy and pharmacokinetic properties. []

Q8: How stable is this compound under various conditions and what strategies can improve its stability and bioavailability?

A9: this compound exhibits poor oral bioavailability, necessitating frequent high doses for therapeutic efficacy. Strategies to improve its delivery and bioavailability include mucoadhesive patches for local administration and formulation optimization. [, , ]

A8: The provided research primarily focuses on this compound's therapeutic potential and does not discuss SHE regulations, risk minimization practices, or environmental impact.

Q9: How is this compound metabolized in the body?

A11: this compound is metabolized into several metabolites, including N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR), which may contribute to its diverse effects. []

Q10: Does this compound affect plasma retinol levels?

A12: Yes, this compound administration has been shown to decrease plasma retinol levels, potentially leading to ocular side effects like night blindness (nyctalopia). [, ]

Q11: Does this compound accumulate in specific tissues?

A13: Yes, this compound preferentially accumulates in certain tissues, including bladder tissue (10-20 fold greater than plasma) and breast tissue (4-fold greater than plasma). []

Q12: What types of cancer cells are sensitive to this compound?

A14: this compound has demonstrated in vitro and in vivo activity against various cancer cell lines, including breast cancer, neuroblastoma, acute myeloid leukemia, Ewing's sarcoma, gliomas, and colon cancer. [, , , , , , , ]

Q13: Has this compound shown efficacy in preclinical animal models?

A15: Yes, this compound has shown antitumor activity in preclinical studies using xenograft models of various cancers, including Ewing's sarcoma, neuroblastoma, and colon cancer. [, , , ]

Q14: What is the clinical trial experience with this compound?

A16: this compound has been investigated in various clinical trials for both cancer treatment and prevention. While it has shown promise in some settings, particularly for breast cancer prevention, its efficacy as a single agent in treating advanced cancers has been limited. [, , , , , ]

Q15: Are there known mechanisms of resistance to this compound?

A17: Resistance mechanisms are not fully elucidated, but studies suggest that suppression of ROS production and downstream JNK/p38 MAPK signaling may contribute to this compound resistance. []

Q16: What are the known side effects of this compound?

A18: Common side effects include elevated serum triglyceride levels, mild mucocutaneous toxicity, and reversible night blindness (nyctalopia) due to decreased plasma retinol levels. [, , ]

Q17: What strategies are being explored to improve this compound delivery?

A19: Mucoadhesive patches have been investigated for local intraoral delivery of this compound, aiming to achieve therapeutically relevant drug concentrations in oral mucosa while minimizing systemic exposure. [, ]

Q18: Are there any biomarkers for predicting this compound efficacy or monitoring treatment response?

A20: Research suggests that cyclin D1 overexpression in breast cancer cells may correlate with increased sensitivity to this compound. [] Additionally, biomarkers of oxidative stress and apoptosis induction could potentially be explored for monitoring treatment response.

Q19: What analytical methods are used to study this compound?

A19: Common analytical techniques include:

  • HPLC: To measure intracellular this compound metabolism and quantify drug levels. [, ]
  • Flow cytometry: To assess apoptosis, cell cycle distribution, free radical generation, and mitochondrial permeability changes. [, ]
  • Immunoblotting: To analyze protein expression levels of apoptotic markers, signaling molecules, and drug targets. [, , ]
  • Microarray analysis: To identify genes and pathways regulated by this compound treatment. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.